molecular formula C13H10ClNO B1387789 2-Chloro-5-(2-methylbenzoyl)pyridine CAS No. 872088-10-3

2-Chloro-5-(2-methylbenzoyl)pyridine

Cat. No.: B1387789
CAS No.: 872088-10-3
M. Wt: 231.68 g/mol
InChI Key: PCMVURXUYXTDRG-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methylbenzoyl)pyridine is an organic compound with the molecular formula C13H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methylbenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methylbenzoyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include N-oxides.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

2-Chloro-5-(2-methylbenzoyl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methylbenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(chloromethyl)pyridine
  • 2-Chloro-5-methylpyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-5-(2-methylbenzoyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyridine moiety with a 2-methylbenzoyl group makes it a valuable intermediate in various synthetic pathways and applications .

Biological Activity

2-Chloro-5-(2-methylbenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of a chloro group and a benzoyl moiety, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10ClN
  • Molecular Weight : 219.67 g/mol

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Enzyme Inhibition : The chloro and benzoyl substituents may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Similar pyridine derivatives have shown promising results against bacterial strains, suggesting potential antimicrobial properties for this compound as well.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives. For instance, compounds with structural similarities have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 2.18 to 3.08 μM, indicating significant antimicrobial potential .

Anticancer Activity

In the context of cancer research, derivatives of pyridine have been investigated for their ability to inhibit glioblastoma cell viability. For example, compounds structurally akin to this compound demonstrated IC50 values in the low micromolar range (0.59 to 1.17 µM), suggesting effective anticancer properties .

Study on Antimicrobial Efficacy

A study published in PMC evaluated the antimicrobial efficacy of several pyridine derivatives, including those with benzoyl substitutions. The results indicated that these compounds exhibited potent activity against various pathogens, establishing a correlation between structure and biological activity .

Anticancer Drug Development

Another significant investigation involved the synthesis and evaluation of new pyridine derivatives aimed at glioblastoma treatment. The study utilized computational modeling alongside experimental assays to assess the potential of these compounds to penetrate the blood-brain barrier (BBB) and inhibit tumor growth effectively .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus2.18 - 3.08 μM
AntimicrobialEscherichia coli2.18 - 3.08 μM
AnticancerGlioblastoma cells0.59 - 1.17 µM

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-4-2-3-5-11(9)13(16)10-6-7-12(14)15-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMVURXUYXTDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653047
Record name (6-Chloropyridin-3-yl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872088-10-3
Record name (6-Chloro-3-pyridinyl)(2-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872088-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloropyridin-3-yl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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